molecular formula C15H8ClF3N6 B2944271 3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-41-0

3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2944271
CAS No.: 338420-41-0
M. Wt: 364.72
InChI Key: OFENTQNLQHCHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its complex molecular architecture, featuring a fused pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, positions it as a promising scaffold for investigating protein kinase inhibition . Protein kinases are crucial enzymes regulating cellular signaling pathways, and their dysregulation is a hallmark of various diseases, particularly cancer, making them prominent therapeutic targets . The structural features of this compound—including the 4-chlorophenyl and trifluoromethyl substituents—are strategically designed to enhance binding affinity and selectivity towards kinase ATP-binding sites, facilitating structure-activity relationship (SAR) studies . This compound is intended for research applications only, specifically for in vitro biological screening and mechanistic studies. It serves as a key chemical tool for scientists exploring new targeted cancer therapies, with potential applications in studying non-small cell lung cancer (NSCLC) and melanoma, where kinase pathways like EGFR, B-Raf, and MEK are often implicated . Researchers can utilize it to probe inhibitory effects on cell proliferation, conduct enzymatic assays to determine IC50 values, and investigate its selectivity profile across a panel of kinases . Its mechanism of action is hypothesized to involve competitive or allosteric inhibition of kinase activity, disrupting oncogenic signaling cascades . HANDLING NOTE: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary consumption.

Properties

IUPAC Name

5-(4-chlorophenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N6/c16-9-3-1-7(2-4-9)11-14-22-13(20)12-10(25(14)24-23-11)5-8(6-21-12)15(17,18)19/h1-6H,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFENTQNLQHCHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS: 338420-41-0) is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its anticancer properties and other pharmacological effects.

Molecular Characteristics

  • Molecular Formula : C15H8ClF3N6
  • Molecular Weight : 364.72 g/mol
  • Structural Features : The compound features a pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structural frameworks have been evaluated for their cytotoxic effects against various cancer cell lines such as A-549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).

Case Study Findings :

  • In a study evaluating pyrido[2,3-d]pyrimidine derivatives, certain compounds exhibited significant cytotoxicity with IC50 values ranging from 7.12 µM to 18.01 µM against prostate and lung cancer cell lines . While specific IC50 values for this compound were not directly reported in the available literature, the structural similarity suggests a potential for comparable efficacy.

The mechanism of action for compounds within this class often involves the inhibition of key enzymes or receptors associated with cancer progression. For example:

  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers. The binding affinity and inhibitory potency can be influenced by electronic factors in the molecular structure .

Antimicrobial Activity

Compounds containing triazolo-pyrimidine scaffolds have demonstrated antimicrobial properties against various pathogens:

  • Bacterial Activity : Some derivatives exhibit moderate to high activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural modifications. The presence of electron-withdrawing groups like trifluoromethyl enhances its potency by improving binding interactions with biological targets.

Data Summary

Activity Type Target IC50 Values Reference
AnticancerA-549 Cell LineNot specified
AnticancerPC-3 Cell Line7.12 - 18.01 µM
AntimicrobialStaphylococcus aureusModerate Activity
AntimicrobialE. coliModerate Activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine?

  • Methodology :

  • Stepwise Cyclization : Begin with a pyrazolo-triazolo-pyrimidine precursor (e.g., 8-methyl-2-(4-trifluoromethylphenyl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine), followed by amination using NH₃ or NH₂ sources under reflux in methanol or DMF .
  • Recrystallization : Purify the crude product via slow evaporation from methanol, as demonstrated for analogous trifluoromethyl-substituted heterocycles (yielding crystals suitable for XRD) .
    • Example Reaction Conditions :
StepReagents/ConditionsYieldReference
AminationNH₃, MeOH, 80°C, 12h~60%
PurificationMeOH recrystallization>95% purity

Q. How is the compound purified and characterized structurally?

  • Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in methanol to isolate high-purity crystals .
  • Characterization :

  • Spectroscopy : Employ ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and substitution patterns. IR spectroscopy verifies NH/amine stretches (~3300–3500 cm⁻¹) .
  • X-ray Crystallography : Analyze single-crystal XRD data to resolve bond angles (e.g., N1—C1—C2 = 109.5°) and confirm fused-ring geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to address substituent steric/electronic effects during synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) to balance solubility and reaction rate.
  • Catalyst Optimization : Use Pd/C or CuI for amination steps; adjust temperature (80–120°C) to minimize byproducts .
    • Data-Driven Example :
SolventCatalystTemp (°C)Yield (%)
DMFPd/C10072
MeOHCuI8065

Q. How can contradictions in biological activity data be resolved (e.g., IC₅₀ variability)?

  • Methodology :

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests (MTT assay) to confirm target specificity .
  • Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values across ≥3 independent replicates .
    • Example Data :
Assay TypeIC₅₀ (nM)R² Value
Enzymatic12 ± 20.98
Cell-Based50 ± 100.95

Q. What computational approaches predict the compound’s binding interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Validate with MD simulations (NAMD/GROMACS) .
  • DFT Calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How to assess environmental impact and degradation pathways of this compound?

  • Methodology :

  • Fate Studies : Use HPLC-MS to monitor abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV light) .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to estimate LC₅₀/EC₅₀ values .
    • Degradation Data :
ConditionHalf-Life (days)Major Degradant
pH 7, 25°C30Hydroxy-derivative
UV Light7Dechlorinated product

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.